![molecular formula C16H19N3O3S B4395344 N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4395344.png)
N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
Übersicht
Beschreibung
N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as EPAG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EPAG is a small molecule inhibitor that has been shown to selectively target a specific enzyme, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
EPAG has been extensively studied for its potential applications in medical research. It has been shown to selectively inhibit the activity of an enzyme called protein arginine methyltransferase 5 (PRMT5), which plays a critical role in various cellular processes, including gene expression, DNA damage repair, and cell differentiation. The inhibition of PRMT5 by EPAG has been shown to have therapeutic potential in various diseases, including cancer, viral infections, and autoimmune disorders.
Wirkmechanismus
EPAG selectively binds to the active site of PRMT5, preventing the enzyme from catalyzing the transfer of methyl groups to its substrates. This leads to the inhibition of PRMT5 activity, resulting in downstream effects on cellular processes that are regulated by PRMT5.
Biochemical and Physiological Effects:
The inhibition of PRMT5 by EPAG has been shown to have a wide range of biochemical and physiological effects. In cancer cells, EPAG has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis. In viral infections, EPAG has been shown to inhibit viral replication by interfering with the host-virus interaction. In autoimmune disorders, EPAG has been shown to modulate the activity of immune cells, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
EPAG has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for PRMT5, making it a useful tool for studying the role of PRMT5 in cellular processes. However, EPAG also has some limitations. It has low solubility in water, which can make it difficult to use in certain assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for EPAG research. One area of focus is the development of more potent and selective PRMT5 inhibitors based on the structure of EPAG. Another area of focus is the investigation of the role of PRMT5 in various diseases and the potential therapeutic applications of PRMT5 inhibitors. Additionally, the development of new delivery methods for EPAG could enhance its effectiveness as a therapeutic agent.
Conclusion:
In conclusion, EPAG is a promising small molecule inhibitor that has potential applications in medical research. It selectively inhibits the activity of PRMT5, leading to downstream effects on cellular processes that are regulated by PRMT5. While EPAG has some limitations, its high selectivity and ease of synthesis make it a useful tool for studying PRMT5. Future research on EPAG and PRMT5 inhibitors could lead to the development of new therapies for various diseases.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(pyridin-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-19(23(21,22)15-9-4-3-5-10-15)13-16(20)18-12-14-8-6-7-11-17-14/h3-11H,2,12-13H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKAOZCFXTXEIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Ethylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.